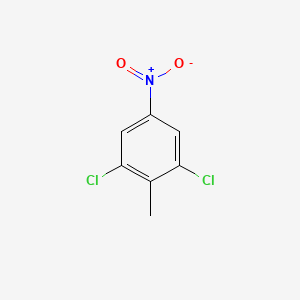
2,6-Dibenzylphenol
Übersicht
Beschreibung
2,6-Dibenzylphenol is an organic compound with the molecular formula C20H18O. It is a derivative of phenol, where two benzyl groups are attached to the 2 and 6 positions of the phenol ring.
Wissenschaftliche Forschungsanwendungen
2,6-Dibenzylphenol has several applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Dibenzylphenol can be synthesized through several methods. One common method involves the reaction of phenol with benzyl chloride in the presence of a strong base such as sodium hydroxide. The reaction typically takes place in a solvent like toluene and requires heating . Another method involves the vapor-phase benzylation of phenol using benzyl alcohol and an activated alumina catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of basic metal oxide catalysts to facilitate the reaction between phenol and benzyl alcohol. This method is preferred due to its efficiency and the ability to maintain the reactants in the vapor phase, which helps in achieving higher yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibenzylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding quinones or other oxidized products.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyl or phenolic positions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like benzyl chloride, benzyl bromide, and other alkylating agents are commonly employed
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydrogenated derivatives of this compound.
Substitution: Various substituted phenolic and benzyl derivatives
Wirkmechanismus
The mechanism of action of 2,6-Dibenzylphenol involves its interaction with various molecular targets and pathways. As an antioxidant, it can scavenge free radicals and prevent oxidative damage to cells and tissues. Its phenolic structure allows it to donate hydrogen atoms, neutralizing reactive oxygen species. Additionally, its benzyl groups can interact with biological membranes, potentially affecting membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzylphenol
- 2,4-Dibenzylphenol
- 4-Benzylphenol
- 2,2’-Methylenediphenol
- 2,4’-Dihydroxydiphenylmethane
Uniqueness
2,6-Dibenzylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzyl groups at the 2 and 6 positions enhances its stability and reactivity compared to other phenolic compounds.
Eigenschaften
IUPAC Name |
2,6-dibenzylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-13,21H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCSXVAAPCQAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293469 | |
| Record name | 2,6-Dibenzylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47157-01-7 | |
| Record name | 47157-01-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dibenzylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural insights can be gained from the reaction of 2,6-dibenzylphenol with alkali metals?
A: Reacting this compound (HOdbp) with alkali metals like lithium or sodium yields diverse metal-phenolate complexes. These complexes showcase interesting structural features depending on the specific alkali metal and solvent used. For example, reactions with lithium or sodium in diethyl ether or dimethoxy ethane result in dimeric alkali metal phenolates. [] Interestingly, sodium complexes consistently exhibit π-aryl interactions between the sodium center and one of the phenolate arms, influencing their overall structure. []
Q2: Can this compound undergo unexpected reactions with alkali metals?
A: While this compound typically forms metal-phenolate complexes with alkali metals, unusual reactivity has been observed. For instance, attempting to synthesize a sodium 2,6-dibenzylphenolate directly using sodium metal led to the formation of a 2-benzylphenolate complex. [] This unexpected product suggests that under certain conditions, this compound can undergo benzyl C-C bond cleavage, highlighting the potential for this compound to engage in unanticipated reactions.
Q3: How does the interaction of this compound with lanthanides differ from that with alkali metals?
A: Unlike the dimeric structures often observed with alkali metals, this compound forms unique complexes with lanthanides. [] Reactions with lanthanum or ytterbium yield pseudo-centrosymmetric dimers, where the lanthanide centers are coordinated by both terminal and bridging phenolate ligands. [] Interestingly, europium forms a centrosymmetric dimer that further assembles into a polymeric structure through supramolecular interactions. [] This highlights the diverse coordination chemistry of this compound and its ability to form distinct structures based on the metal ion.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















